molecular formula C18H18N2O4S2 B2660021 N-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide CAS No. 2034407-30-0

N-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2660021
CAS No.: 2034407-30-0
M. Wt: 390.47
InChI Key: GMPXMJAEGHDVBJ-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide is a synthetic organic compound with a molecular formula of C18H18N2O4S2 and a molecular weight of 390.48 g/mol . Its structure features a benzothiophene moiety linked to a phenylacetamide group via a hydroxyethylsulfamoyl bridge. This specific molecular architecture, incorporating both sulfonamide and acetamide functional groups, suggests potential as an intermediate or scaffold in medicinal chemistry research, particularly in the development of enzyme inhibitors . Sulfonamide-based compounds are widely investigated for their ability to inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes . Furthermore, the benzothiophene unit is a privileged structure in drug discovery, found in compounds with diverse biological activities . Researchers can utilize this chemical for probing biological pathways, developing new therapeutic agents, or as a building block in organic synthesis. This product is intended for research purposes in a controlled laboratory environment and is strictly designated For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[4-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-12(21)20-13-6-8-14(9-7-13)26(23,24)19-10-17(22)16-11-25-18-5-3-2-4-15(16)18/h2-9,11,17,19,22H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPXMJAEGHDVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide typically involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the benzothiophene core . The reaction conditions often include the use of a palladium catalyst, a boron reagent, and a suitable base in an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis of N-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide

The synthesis of this compound typically involves multi-step reactions, including the formation of the benzo[b]thiophene moiety followed by the introduction of the sulfamoyl and acetamide functionalities. Recent methodologies have focused on optimizing these synthetic routes to improve yield and purity. For instance, one method employs a one-pot reaction that reduces the number of steps required for synthesis, facilitating easier production in laboratory settings .

Anticancer Properties

Research indicates that compounds containing the benzo[b]thiophene structure exhibit significant anticancer properties. These compounds can induce apoptosis in various cancer cell lines, making them a focal point for drug development. For example, studies have shown that derivatives similar to this compound have demonstrated cytotoxic effects against breast cancer cells (MCF7) and liver cancer cells (HepG2), with IC50 values in the low micromolar range .

Anti-inflammatory Effects

In addition to their anticancer properties, sulfonamide derivatives like this compound have shown promise in treating inflammatory diseases. The compound's ability to inhibit specific enzymes involved in the inflammatory response suggests potential for developing new anti-inflammatory drugs .

Case Study 1: Anticancer Efficacy

A study published in 2024 evaluated a series of benzo[b]thiophene derivatives for their anticancer activity. Among these, this compound was found to significantly inhibit cell proliferation in several cancer types. The study reported that treatment with this compound resulted in a marked decrease in cell viability and induced apoptosis through caspase activation pathways .

Case Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory effects of various sulfamoyl-containing compounds. This compound exhibited potent inhibition of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in vitro. This suggests its potential use as a therapeutic agent for conditions such as rheumatoid arthritis or inflammatory bowel disease .

Mechanism of Action

The mechanism of action of N-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Target Compound
  • Core Structure : Sulfamoylphenylacetamide.
  • Substituents : Benzo[b]thiophen-3-yl (heteroaromatic), 2-hydroxyethyl chain.
  • Key Functional Groups : Sulfamoyl (-SO₂NH-), acetamide (-NHCOCH₃), hydroxyl (-OH).
Analogous Compounds (Table 1)
Compound Name Substituents Synthesis Method Yield (%) Melting Point (°C) Reference
Target Compound Benzo[b]thiophen-3-yl, 2-hydroxyethyl Not specified - - -
7c () Cyclohexylcarbamothioyl, 4-methylbenzylidene-thiazolidinone Condensation in acetonitrile with K₂CO₃ 83 300–302
13 () 3,4-Dimethylisoxazol-5-yl, 2,3-dimethylphenylamino-benzamide Multi-step organic synthesis 72.5 241–248
5–18 () Substituted thioacetamide, quinazolinone Reaction with 2-chloroacetamide in acetone - -
Compound 5-Methylisoxazol-3-yl, 2-methoxyphenoxy Not specified - -

Key Observations :

  • Sulfamoyl Phenylacetamide Core : Common across all analogs, emphasizing its role as a pharmacophore.
  • Substituent Diversity: The target compound’s benzo[b]thiophene distinguishes it from analogs with thiazolidinone (), isoxazole (), or quinazolinone () moieties.
  • Synthesis: Most analogs use condensation or nucleophilic substitution (e.g., ).

Physical and Spectral Properties

  • Melting Points : High melting points (>240°C) in analogs like 7c (300–302°C, ) and 13 (241–248°C, ) suggest crystalline stability. The target compound likely shares this trend.
  • Spectral Data : IR and NMR spectra (e.g., ) confirm sulfonamide (SO₂NH, ~1350–1150 cm⁻¹) and acetamide (C=O, ~1650–1700 cm⁻¹) functionalities. Benzo[b]thiophene’s aromatic C-H stretches (~3100 cm⁻¹) would differentiate the target compound.

Commercial and Industrial Relevance

  • Purity and Availability : Commercial analogs (e.g., ) are available at >95% purity, highlighting demand for sulfonamide-acetamide derivatives. The target compound’s benzo[b]thiophene substituent may fill niche applications in drug discovery.

Biological Activity

N-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide is a compound that has garnered attention in recent pharmacological studies due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic implications.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a benzo[b]thiophen moiety linked to a sulfamoyl group and an acetamide. The synthesis of related compounds often involves multi-step organic reactions, utilizing methods such as one-pot synthesis and various coupling reactions to achieve the desired derivatives. For example, a recent study highlighted the efficient synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols, which could serve as precursors for similar compounds .

Anticancer Properties

Several studies have investigated the anticancer potential of compounds related to this compound. For instance, derivatives containing benzenesulfonamide structures demonstrated significant anti-proliferative effects against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7). Notably, certain derivatives showed IC50 values in the low micromolar range (1.52–6.31 μM), indicating strong cytotoxicity against cancer cells while exhibiting selectivity over normal breast cell lines .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (μM)Selectivity Ratio
4eMDA-MB-2311.525.5
4gMDA-MB-2313.0010.0
4hMCF-76.3117.5

The mechanism by which these compounds exert their effects includes inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The most active sulfonamide derivatives exhibited IC50 values ranging from 10.93 to 25.06 nM against CA IX, demonstrating their potential as targeted therapies . Furthermore, compound 4e was shown to induce apoptosis in cancer cells significantly, as evidenced by a substantial increase in annexin V-FITC positive cells, indicating its effectiveness in promoting programmed cell death .

Antimicrobial Activity

In addition to anticancer properties, some derivatives have also been evaluated for their antimicrobial activities. Studies indicated significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations around 50 μg/mL, with inhibition rates exceeding 68% compared to positive controls . This suggests potential applications in treating infections caused by resistant bacterial strains.

Case Study: In Vivo Efficacy

In vivo studies conducted on animal models have further supported the anticancer efficacy of this compound). In diabetic rat models, related sulfonamide compounds improved glucose tolerance and insulin sensitivity by modulating key metabolic pathways involved in glucose metabolism . These findings underscore the compound's versatility beyond oncology.

Q & A

Q. What are the critical parameters for synthesizing N-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide with high yield and purity?

Methodological Answer:

  • Reaction Conditions : Optimize temperature (typically 60–80°C for sulfamoyl coupling), solvent choice (polar aprotic solvents like DMF or acetone improve solubility ), and reaction time (monitor via TLC until completion).
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol to remove unreacted intermediates .
  • Key Steps : Protect the hydroxyl group in the 2-hydroxyethyl moiety during sulfamoylation to prevent side reactions .

Q. Which analytical techniques are essential for structural confirmation of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H NMR (400–600 MHz) and 13^{13}C NMR to verify the benzo[b]thiophene aromatic protons (~6.8–7.5 ppm), acetamide methyl group (~2.1 ppm), and sulfamoyl NH protons (~8.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS, AP-ESI) confirms molecular weight (e.g., [M + Na+^+]+^+ ion) with <2 ppm error .
  • Infrared (IR) Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretch at ~1150–1350 cm1^{-1}) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Methodological Answer:

  • Structural Variations : Synthesize analogs with modifications to the benzo[b]thiophene (e.g., halogenation), sulfamoyl linker (e.g., alkylation), or acetamide group (e.g., phenyl ring substitution) .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., VEGFR-2 for anticancer activity) or cellular models (e.g., NLRP3 inflammasome inhibition) to correlate substituents with activity .
  • Data Analysis : Use computational tools (e.g., molecular docking) to predict binding interactions and prioritize synthetic targets .

Q. What methodologies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Orthogonal Assays : Cross-validate results using independent techniques (e.g., surface plasmon resonance (SPR) vs. isothermal titration calorimetry (ITC) for binding affinity measurements) .
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple cell lines (e.g., HCT-116 for colon cancer) to account for cell-type specificity .
  • Meta-Analysis : Compare data across studies while controlling for variables like purity (>95% by HPLC) and solvent effects (DMSO vs. aqueous buffers) .

Q. How can researchers investigate the compound’s interaction with biological targets like kinases or receptors?

Methodological Answer:

  • Competitive Binding Assays : Use fluorescent probes (e.g., ATP-competitive kinase inhibitors) to measure displacement in real time .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein denaturation upon compound treatment .
  • X-ray Crystallography : Co-crystallize the compound with its target (e.g., PPARγ for anti-hyperglycemic studies) to resolve binding modes .

Q. What strategies mitigate off-target effects during preclinical evaluation?

Methodological Answer:

  • Selectivity Profiling : Screen against panels of related targets (e.g., 50+ kinases) using high-throughput platforms .
  • Metabolite Identification : Use LC-MS/MS to detect reactive intermediates or oxidative byproducts that may cause toxicity .
  • Gene Expression Analysis : Perform RNA-seq on treated cells to identify unintended pathway modulation .

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